Enhanced Lipophilicity Over the 3-Phenyl Analog
The benzhydryl substituent imparts significantly higher predicted lipophilicity compared to the common 3-phenyl analog. The target compound exhibits a computed AlogP of 1.29, in contrast to a predicted LogP of 0.3 for 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine . This near log unit increase in lipophilicity indicates a markedly different pharmacokinetic and target-binding profile, as established by QSAR models for this scaffold class [1].
| Evidence Dimension | Predicted Lipophilicity (LogP/AlogP) |
|---|---|
| Target Compound Data | AlogP: 1.29 |
| Comparator Or Baseline | 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS 87642-29-3): Predicted logP: 0.3 |
| Quantified Difference | Δ AlogP/LogP ≈ +0.99 |
| Conditions | Computed properties from Aladdin Scientific (AlogP) and ChemExper (LogP) databases. |
Why This Matters
Lipophilicity is a primary driver of ligand-target affinity and ADME properties; a higher logP directly influences solubility, membrane permeability, and protein binding, making the target compound a distinct choice for hit-to-lead programs requiring specific lipophilic efficiency.
- [1] Singh, P.; Sharma, R. C. QSAR Studies on 3-Aryl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines, correlating lipophilicity (π) with [3H]prazosin displacement. View Source
